(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate
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Overview
Description
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a benzyloxycarbonyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclohexyl ring and subsequent acetylation.
Protection of Amine Group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Cyclohexyl Ring: The protected amine is then subjected to cyclization reactions to form the cyclohexyl ring.
Acetylation: Finally, the cyclohexyl amine is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in the manufacturing of various products.
Mechanism of Action
The mechanism of action of (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes, inhibiting their activity or altering their function. The cyclohexyl ring provides structural stability, allowing the compound to fit into enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Similar Compounds
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl chloride: Similar structure but with a chloride group instead of an acetate group.
Uniqueness
(1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
IUPAC Name |
[4-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-7-14(8-10-15)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYORYBVAIHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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